molecular formula C9H5BrClNO B1383059 6-Bromo-5-chloro-1H-indole-3-carbaldehyde CAS No. 1781423-16-2

6-Bromo-5-chloro-1H-indole-3-carbaldehyde

Cat. No.: B1383059
CAS No.: 1781423-16-2
M. Wt: 258.5 g/mol
InChI Key: WWTYGQFNQNVZMJ-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-indole-3-carbaldehyde is a halogenated indole derivative characterized by the presence of bromine and chlorine atoms on the indole ring. Indoles are a significant class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Mechanism of Action

Target of Action

6-Bromo-5-chloro-1H-indole-3-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors in the body . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They play a significant role in cell biology and are used for the treatment of various disorders in the human body .

Mode of Action

The compound’s mode of action is primarily through its interaction with these targets, leading to changes in cellular function . The indole nucleus in the compound binds with high affinity to these receptors, which can lead to the development of new useful derivatives .

Biochemical Pathways

Indole derivatives, including this compound, affect various biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities are a result of the compound’s interaction with different biochemical pathways and their downstream effects.

Pharmacokinetics

Indole derivatives are generally known for their broad-spectrum biological activities , suggesting that they may have favorable ADME properties.

Result of Action

The result of the compound’s action at the molecular and cellular level is dependent on the specific targets and pathways it affects. For example, some indole derivatives have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . This suggests that this compound may also have similar antiviral properties.

Biochemical Analysis

Biochemical Properties

6-Bromo-5-chloro-1H-indole-3-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes and proteins, often acting as a substrate or inhibitor. For instance, it can form Schiff bases with amino groups in proteins, leading to potential enzyme inhibition or modification of protein function . Additionally, this compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles . In cancer cells, this compound has shown potential in inducing apoptosis and inhibiting cell proliferation . Its impact on cellular metabolism includes alterations in metabolic flux and energy production pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to downstream effects on cellular function and behavior.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or extreme pH . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, such as anti-inflammatory or anticancer activity . At higher doses, toxic or adverse effects can occur, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism and biotransformation . The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have different biological activities . These metabolic processes can affect the compound’s overall efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, this compound can localize to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects . Its distribution within tissues can also affect its overall biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular energy production and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-1H-indole-3-carbaldehyde typically involves the halogenation of indole derivatives. One common method is the direct halogenation of 1H-indole-3-carbaldehyde using bromine and chlorine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-1H-indole-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

6-Bromo-5-chloro-1H-indole-3-carbaldehyde is widely used in scientific research due to its biological activity and versatility as a chemical precursor. Its applications include:

  • Chemistry: Used as a building block in the synthesis of complex organic molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Comparison with Similar Compounds

6-Bromo-5-chloro-1H-indole-3-carbaldehyde is compared to other similar indole derivatives, such as 5-bromo-1H-indole-3-carbaldehyde and 6-chloro-1H-indole-3-carbaldehyde. While these compounds share structural similarities, the presence of both bromine and chlorine atoms in this compound imparts unique chemical and biological properties.

Properties

IUPAC Name

6-bromo-5-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-7-2-9-6(1-8(7)11)5(4-13)3-12-9/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTYGQFNQNVZMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Br)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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